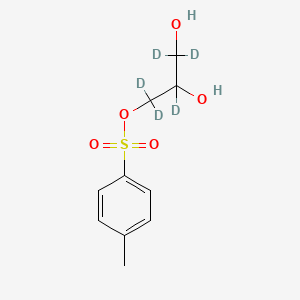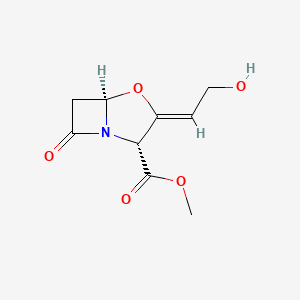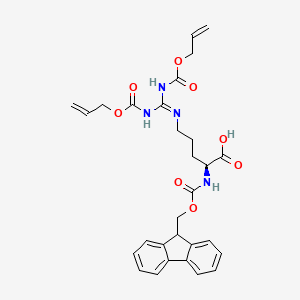![molecular formula C13H13Cl3O4 B589219 Etacrynic acid impurity B [EP] CAS No. 27929-18-6](/img/structure/B589219.png)
Etacrynic acid impurity B [EP]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etacrynic Acid Impurity B [EP] is a chemical compound with the molecular formula C13H13Cl3O4 and a molecular weight of 339.6 . The chemical name for this compound is 2- (2, 3-Dichloro-4- (2- (chloromethyl)butanoyl)phenoxy)acetic acid . It is related to Ethacrynic Acid and is used for Quality Control (QC), Quality Assurance (QA) during commercial production of Ethacrynic Acid and its related formulations .
Molecular Structure Analysis
The molecular structure of Etacrynic Acid Impurity B [EP] can be represented by the SMILES notation: O=C (O)COC1=CC=C (C (C (CCl)CC)=O)C (Cl)=C1Cl . The InChI representation is: InChI=1S/C12H12Cl2O4/c1-2-3-8 (15)7-4-5-9 (12 (14)11 (7)13)18-6-10 (16)17/h4-5H,2-3,6H2,1H3, (H,16,17) .Aplicaciones Científicas De Investigación
Importance of Impurity Analysis in Pharmaceuticals
Regulatory Guidelines and Analytical Methodologies : Impurity profiling and degradation studies are crucial in pharmaceutical research for ensuring drug safety and efficacy. According to ICH guidelines, understanding impurities in new drug substances and products is essential for regulatory approval. Advanced analytical techniques, such as HPLC, GC, and mass spectrometry, are employed for the identification, quantification, and characterization of impurities. These methodologies aid in the development of safer and more effective pharmaceuticals (Deshpande, Bhalerao, & Pabale, 2022).
Impurities in Materials Science
Impact on Material Properties : The presence of impurities can significantly affect the mechanical, chemical, and physical properties of materials, such as metals and semiconductors. Research into the microstructural location of impurities in polar ice, for example, demonstrates how even negligible concentrations of chemical loads can influence macro- and micro-scale deformation behavior. This highlights the critical role of impurity analysis in understanding and manipulating material properties for various applications (Stoll et al., 2021).
Impurities in Environmental and Industrial Processes
Hydrometallurgy Techniques for Impurity Removal : In the context of producing solar-grade silicon from metallurgical-grade silicon, hydrometallurgy techniques are investigated for their effectiveness in removing impurities. These techniques, which include leaching processes and the addition of oxidizing agents, are crucial for improving the purity of materials used in solar cells and other semiconductor devices. Such research underscores the importance of impurity removal technologies in enhancing the performance and sustainability of materials used in energy and electronics industries (Xi et al., 2021).
Propiedades
IUPAC Name |
2-[2,3-dichloro-4-[2-(chloromethyl)butanoyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl3O4/c1-2-7(5-14)13(19)8-3-4-9(12(16)11(8)15)20-6-10(17)18/h3-4,7H,2,5-6H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIDNPIXCADRJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCl)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hbu9J7V4FZ | |
CAS RN |
27929-18-6 |
Source


|
| Record name | 2-(2,3-Dichloro-4-(2-(chloromethyl)-1-oxobutyl)phenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027929186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,3-DICHLORO-4-(2-(CHLOROMETHYL)-1-OXOBUTYL)PHENOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBU9J7V4FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)






![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)

